molecular formula C20H18ClN5O B12583451 N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-02-6

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B12583451
CAS No.: 606105-02-6
M. Wt: 379.8 g/mol
InChI Key: IYWOZMZQEVOHRM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a synthetic organic compound characterized by its unique chemical structure It is composed of a chlorophenyl group, a cyanoquinoline moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and subsequent functional group modifications.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide (BrCN) or similar reagents.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the cyanoquinoline derivative with 4-chlorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety.

    N-(4-Chlorophenyl)-N’-phenylurea: Contains a phenyl group instead of the cyanoquinoline moiety.

Uniqueness

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is unique due to the presence of the cyanoquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

CAS No.

606105-02-6

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-3-2-4-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-7-5-16(21)6-8-17/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25)

InChI Key

IYWOZMZQEVOHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)Cl)C(=O)N)C#N

Origin of Product

United States

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